HTS01037 is classified as a small molecule inhibitor. Its classification falls under the category of chemical compounds that modulate protein interactions, specifically targeting fatty acid-binding proteins. The synthesis of HTS01037 typically involves organic chemistry techniques aimed at generating compounds that can effectively inhibit the activity of AFABP.
The synthesis of HTS01037 involves several key steps:
Technical details may vary depending on specific synthetic routes chosen by researchers, but the general approach remains consistent across different laboratories.
HTS01037 possesses a unique molecular structure that contributes to its biological activity. While specific structural data may not be widely published, compounds in this class typically exhibit:
The molecular formula and exact structural representation can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
HTS01037 participates in various chemical reactions relevant to its function as an AFABP antagonist:
The kinetics of these reactions can be studied using enzyme assays that measure the effect of HTS01037 on AFABP activity in vitro.
The mechanism of action for HTS01037 involves:
Data supporting this mechanism can be derived from biochemical assays demonstrating changes in fatty acid uptake in cells treated with HTS01037 compared to controls.
HTS01037 exhibits several notable physical and chemical properties:
These properties are essential for understanding how HTS01037 can be effectively utilized in laboratory settings.
HTS01037 has significant potential applications in scientific research:
Fatty Acid Binding Protein 4 (FABP4/aP2) possesses a highly conserved β-barrel structure characterized by ten anti-parallel β-strands forming an internal water-filled cavity (~650-1099 ų) that accommodates hydrophobic ligands [1] [6]. This cavity contains a hydrogen bond network with key residues (Arg126, Tyr128, and Arg106) that coordinate fatty acid carboxyl groups through polar interactions. HTS01037 (C₁₄H₁₁NO₅S₂; MW 337.37) competitively displaces endogenous fatty acids by binding within this cavity with high affinity (Ki = 0.67 ± 0.18 μM) [2] [7]. X-ray crystallography reveals that HTS01037 adopts a planar conformation, positioning its carboxyl group to form direct hydrogen bonds with Arg126 and Tyr128, bypassing the water-mediated interaction observed in oleic acid-bound FABP4 [2].
The ligand-binding mechanism involves entropy-driven displacement of ordered water molecules (approximately 12 crystallographically ordered waters) within the cavity [6]. Unlike natural fatty acids, HTS01037's fused ring system engages in additional interactions: (1) its ester carbonyl oxygen hydrogen-bonds with cavity water networks; (2) the distal thiofuran sulfur forms a hydrogen bond with the carbonyl backbone of Ala75; and (3) intramolecular hydrogen bonding occurs between the ester carbonyl and amide nitrogen [2]. This binding profile induces minimal conformational changes in FABP4 but effectively occludes the portal region (loops between β3-β4, β5-β6, and α-helix II), preventing fatty acid entry [1] [6].
Table 1: Structural Comparison of FABP4 Ligand Binding
Structural Feature | Oleic Acid Complex | HTS01037 Complex | Functional Consequence |
---|---|---|---|
Carboxyl Group Coordination | Water-mediated H-bond to Arg106 | Direct H-bonds to Arg126/Tyr128 | Enhanced binding specificity |
Cavity Water Displacement | Partial (~50%) | Near-complete (~90%) | Increased binding entropy |
Portal Region Dynamics | Minimal conformational change | Stabilized closed conformation | Steric blockade of fatty acid entry |
Key Residue Interactions | R106, R126, Y128 | R126, Y128, A75 | Disruption of natural ligand coordination |
HTS01037 fundamentally alters intracellular lipid dynamics through allosteric mechanisms beyond simple competitive inhibition. By occupying FABP4's ligand-binding cavity, HTS01037 disrupts the protein's capacity to transfer fatty acids to intracellular organelles, including peroxisomes, mitochondria, and the nucleus [6]. This inhibition is particularly consequential for long-chain fatty acids (e.g., palmitate and arachidonate), whose trafficking depends on FABP4's collision-based transfer mechanism with acceptor membranes [6]. Biophysical studies demonstrate that HTS01037 reduces membrane interaction kinetics by >60%, impairing fatty acid delivery to metabolic and signaling compartments [6].
In macrophages, this disruption manifests as reduced shuttling of pro-inflammatory precursors to eicosanoid-synthesizing enzymes. Specifically, HTS01037 decreases leukotriene C4 (LTC4) secretion by >50% without affecting 5-HETE production or 5-lipoxygenase expression, indicating selective pathway modulation [7]. The mechanism involves impaired arachidonic acid transfer to 5-lipoxygenase and LTC4 synthase complexes. Similarly, in adipocytes, HTS01037 sequesters FABP4 in a ligand-bound state, preventing its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) and reducing fatty acid-mediated transactivation [4]. Nitro-fatty acids (endogenous electrophilic lipids) require FABP4 for intracellular transport and PPARγ activation; HTS01037 competitively inhibits nitro-oleic acid binding to FABP4 (Kd ~3.4 μM), thereby attenuating this signaling axis [4].
HTS01037 functions as a protein-protein interaction antagonist by preventing fatty acid-dependent complex formation between FABP4 and hormone-sensitive lipase (HSL) [2] [7]. Biochemical analyses reveal that fatty acid-bound FABP4 directly interacts with HSL through a surface-exposed domain involving residues near the portal region, forming a complex with Kd ≈ 0.8 μM [2]. HTS01037 binding induces subtle conformational shifts in the helix-turn-helix motif (residues 30-55) and adjacent loops, reducing HSL affinity by ~8-fold (Kd ≈ 6.5 μM) [2]. This disruption is functionally significant: in 3T3-L1 adipocytes, HTS01037 treatment (10 μM) reduces β-adrenergic-stimulated lipolysis by 40-50%, mirroring the phenotype of FABP4 knockout cells [7].
The mechanistic basis involves dual interference: (1) HTS01037 occupies the fatty acid binding site, preventing allosteric changes required for high-affinity HSL interaction; and (2) it sterically blocks the protein-protein interface. Mutational studies confirm that Arg78 and Asp77 of FABP4 are critical for HSL binding and are conformationally altered upon HTS01037 engagement [7]. Consequently, cytosolic lipolytic activity diminishes due to impaired fatty acid channeling from lipid droplets to mitochondria, reducing substrate availability for β-oxidation. This pathway explains the inhibitor's effect on systemic lipid homeostasis independent of transcriptional regulation.
Table 2: HTS01037 Effects on FABP4 Protein Interactions
Interaction Partner | Function of Complex | Effect of HTS01037 | Downstream Consequence |
---|---|---|---|
Hormone-Sensitive Lipase (HSL) | Fatty acid transfer to β-oxidation machinery | Disruption (Kd increase 8-fold) | Reduced lipolysis, decreased plasma FFA |
Jak2 Kinase | IL-6 signaling transduction | Partial inhibition (~30% reduction) | Attenuated macrophage inflammation |
PPARγ Nuclear Receptor | Fatty acid delivery for transcriptional activation | Competitive antagonism | Altered adipocyte differentiation |
Keap1 | Nrf2 pathway regulation | Enhanced binding (indirectly) | Antioxidant response activation |
HTS01037 modulates mitochondrial redox balance through uncoupling protein 2 (UCP2) in macrophages and microglia. Transcriptomic analyses demonstrate that HTS01037 (5 μM) upregulates Ucp2 expression by 3.5-fold and arginase by 2.8-fold in LPS-stimulated microglia, independent of exogenous fatty acids [2] [8]. This induction correlates with reduced mitochondrial membrane potential (ΔΨm decrease ≈25%) and attenuated reactive oxygen species (ROS) generation (~40% reduction) [2] [8]. The mechanism involves altered substrate availability for mitochondrial respiration: by sequestering FABP4, HTS01037 limits fatty acid delivery to the electron transport chain, promoting a metabolic shift toward glycolysis and reducing electron leakage.
Notably, HTS01037's redox modulation exhibits context-dependent anti-inflammatory effects. In palmitate-stimulated macrophages, it reduces inducible nitric oxide synthase (iNOS) expression by >40% and nitric oxide production by ~60% [7]. This occurs through UCP2-mediated suppression of NF-κB nuclear translocation rather than direct antioxidant activity. Genetic validation confirms that Ucp2 knockdown abolishes HTS01037's effects on iNOS and IL-6 expression, confirming the causal role of this axis [8]. Furthermore, FABP4 inhibition enhances NADPH generation via pentose phosphate pathway upregulation, supporting glutathione recycling and improving cellular redox buffering capacity during inflammatory stress.
HTS01037 exerts anti-inflammatory effects through PPARγ-independent mechanisms despite structural similarities to partial PPARγ agonists. In human monocytes, nitro-fatty acid activation of PPARγ induces FABP4 expression, creating a positive feedback loop for lipid sensing [4]. HTS01037 disrupts this amplification by binding FABP4 (Ki ≈ 0.67 μM) and preventing nitro-fatty acid transport to PPARγ [4] [7]. Crucially, however, HTS01037 itself does not activate PPARγ in transactivation assays using CV-1 cells or macrophages, confirming its selective targeting [4].
PPARγ-independent pathways include:
Genetic and pharmacological evidence confirms PPARγ independence: GW9662 (PPARγ antagonist) does not block HTS01037's effects on cytokine secretion, and PPARγ-null macrophages retain full responsiveness to FABP4 inhibition [4] [6]. This distinguishes HTS01037 from thiazolidinediones, which exert effects primarily through PPARγ transactivation.
Table 3: PPARγ-Independent Inflammatory Pathways Modulated by HTS01037
Signaling Pathway | Key Molecular Event | Gene Expression Changes | Functional Outcome |
---|---|---|---|
Keap1/Nrf2/ARE | Reduced Keap1-mediated Nrf2 degradation | HO-1 ↑210%, NQO1 ↑150% | Antioxidant defense enhancement |
HSF1 Stress Response | Enhanced HSF1 trimerization and DNA binding | HSP70 ↑180%, HSP27 ↑90% | Proteostasis and cell survival |
NF-κB Inflammatory Cascade | Inhibition of IκBα degradation and p65 nuclear translocation | TNFα ↓65%, IL-6 ↓60%, iNOS ↓45% | Reduced macrophage M1 polarization |
JAK/STAT Signaling | Attenuated Jak2-FABP4 interaction | SOCS3 ↑75%, STAT1 phosphorylation ↓55% | Resolution of cytokine signaling |
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